molecular formula C9H7F2NO B15224671 3-(Difluoromethoxy)-2-methylbenzonitrile

3-(Difluoromethoxy)-2-methylbenzonitrile

Cat. No.: B15224671
M. Wt: 183.15 g/mol
InChI Key: ZFQSZISIDBTKGI-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-2-methylbenzonitrile is a fluorinated aromatic compound that serves as a valuable synthetic building block in medicinal chemistry and drug discovery research. The presence of both a difluoromethoxy group and a nitrile functional group on the benzene ring makes this compound a versatile intermediate for the synthesis of more complex molecules. Compounds featuring the difluoromethoxy substituent are of significant interest in pharmaceutical research, particularly in the development of adenosine A2A receptor (A2AR) antagonists . Such antagonists are being investigated for their potential in treating a range of conditions, including neurodegenerative diseases like Parkinson's, and as novel agents in cancer immunotherapy by modulating the tumor microenvironment . The nitrile group can act as a key handle for further chemical transformations or as a bioisostere in the design of active pharmaceutical ingredients (APIs). This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H7F2NO

Molecular Weight

183.15 g/mol

IUPAC Name

3-(difluoromethoxy)-2-methylbenzonitrile

InChI

InChI=1S/C9H7F2NO/c1-6-7(5-12)3-2-4-8(6)13-9(10)11/h2-4,9H,1H3

InChI Key

ZFQSZISIDBTKGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC(F)F)C#N

Origin of Product

United States

Preparation Methods

Reagents and Reaction Conditions

The most widely reported method involves substituting a phenolic hydroxyl group with a difluoromethoxy group using bromine (Br$$2$$) and triethylamine tris(hydrofluoride) (NEt$$3$$·3HF). This approach, adapted from PD-1/PD-L1 inhibitor synthesis, proceeds via electrophilic difluorocarbene insertion.

Procedure :

  • Starting Material : 3-Hydroxy-2-methylbenzonitrile is dissolved in dichloromethane (CH$$2$$Cl$$2$$) under inert conditions.
  • Reagent Addition : NEt$$3$$·3HF and bromine are introduced at -70°C to generate difluorocarbene (:CF$$2$$).
  • Reaction Quenching : The mixture is neutralized with aqueous sodium bicarbonate (NaHCO$$_3$$), and the product is extracted and purified via column chromatography.

Key Parameters :

  • Temperature: -70°C to 0°C
  • Molar Ratio (Phenol:Br$$2$$:NEt$$3$$·3HF): 1:4.2:3.5
  • Yield: ~40–65% (extrapolated from analogous reactions).

Mechanism and Optimization

The reaction mechanism involves in situ generation of difluorocarbene, which inserts into the O–H bond of the phenol (Figure 1). The carbene forms a transient oxonium intermediate, which collapses to yield the difluoromethoxy group. Side reactions, such as over-fluorination or ring halogenation, are mitigated by precise temperature control and stoichiometric excess of NEt$$_3$$·3HF.

Optimization Strategies :

  • Catalyst Screening : Pd/C or CuI additives improve yield by stabilizing reactive intermediates.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance carbene solubility but may reduce selectivity.
  • Scale-Up Considerations : Batch reactors with cryogenic capabilities are essential for industrial production.

Halogen Exchange Approaches

Chloride-to-Fluoride Substitution

An alternative route involves replacing a chlorine atom in 3-chloro-2-methylbenzonitrile with fluorine using metal fluorides (e.g., KF, CsF). This method is less common due to the instability of aryl fluorides under harsh conditions.

Procedure :

  • Substrate Preparation : 3-Chloro-2-methylbenzonitrile is treated with excess anhydrous KF in dimethyl sulfoxide (DMSO) at 120°C.
  • Reaction Monitoring : Progress is tracked via $$^{19}\text{F}$$ NMR to detect fluoride incorporation.
  • Work-Up : The crude product is distilled under reduced pressure to isolate 3-fluoro-2-methylbenzonitrile, which is subsequently oxidized to the difluoromethoxy derivative.

Challenges :

  • Low selectivity for mono- vs. di-fluorination.
  • Requires specialized equipment for handling hygroscopic fluorides.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A promising but underexplored method employs palladium-catalyzed coupling of boronic esters containing pre-formed difluoromethoxy groups with brominated benzaldehydes.

Representative Protocol :

  • Boronic Ester Synthesis : (Difluoromethoxy)phenylboronic ester is prepared via borylation of 3-(difluoromethoxy)bromobenzene.
  • Coupling Reaction : The boronic ester reacts with 2-methyl-3-bromobenzonitrile under Pd(PPh$$3$$)$$4$$ catalysis in toluene/water (3:1) at 80°C.
  • Isolation : The product is purified via recrystallization from ethanol.

Advantages :

  • High functional group tolerance.
  • Enables modular synthesis of derivatives.

Comparative Analysis of Synthetic Routes

Table 1 summarizes the merits and limitations of each method:

Method Yield Purity Scalability Cost
Direct Difluoromethylation 40–65% >95% Moderate High (Br$$_2$$)
Halogen Exchange 20–35% 80–90% Low Moderate
Palladium-Catalyzed 50–70% >98% High Very High

Key Findings :

  • Direct difluoromethylation offers the best balance of yield and scalability for industrial applications.
  • Palladium-catalyzed methods, while efficient, are prohibitively expensive for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-2-methylbenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

3-(Difluoromethoxy)-2-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-2-methylbenzonitrile involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-(Difluoromethoxy)-2-methylbenzonitrile with two related benzonitrile derivatives from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups
This compound (Target) C₉H₇F₂NO 183.16 2-CH₃, 3-OCHF₂ Cyano, difluoromethoxy, methyl
3-(2-Amino-5-fluorophenoxymethyl)-4-fluorobenzonitrile C₁₄H₁₀F₂N₂O 260.24 3-(OCH₂-C₆H₃F(NH₂)-5-F), 4-F Cyano, fluorophenoxymethyl, amino, fluoro
3-{[2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl]oxy}-5-fluorobenzonitrile C₁₈H₁₅F₃NO₄S ~398.38* 3-O-(indenyl with difluoro, hydroxy, sulfonyl), 5-F Cyano, sulfonyl, hydroxyl, difluoro, fused indenyl

*Calculated based on atomic composition.

Key Observations:

Substituent Complexity: The target compound has simpler substituents (methyl and difluoromethoxy), favoring synthetic accessibility and lower molecular weight. The compound contains a fused indenyl ring system with sulfonyl (–SO₂CH₃) and hydroxyl (–OH) groups, significantly increasing molecular complexity and weight .

Electronic Effects: The target compound’s difluoromethoxy group is strongly electron-withdrawing, polarizing the benzene ring and directing electrophilic substitution reactions. In contrast, the compound’s amino group is electron-donating, counteracting the electron-withdrawing effects of fluorine and cyano groups .

The sulfonyl group in the compound may improve aqueous solubility but could reduce membrane permeability .

Research Findings:
  • Target vs. Compound: The amino group in the compound increases reactivity in coupling reactions (e.g., amide bond formation) but may necessitate protective-group strategies during synthesis. Its additional fluorine atom could enhance binding affinity in kinase inhibitors, as seen in similar fluorinated benzonitriles .
  • Target vs. Compound : The fused indenyl system in the compound likely confers rigidity, making it a candidate for allosteric modulation in enzyme targets. However, its synthetic complexity limits scalability compared to the target compound .

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